molecular formula C17H16N2O4 B5449969 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide

Cat. No.: B5449969
M. Wt: 312.32 g/mol
InChI Key: VMBKYNDSPPWQQP-UHFFFAOYSA-N
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Description

The compound contains a benzodioxin group, a pyridine group, and a carboxamide group. Benzodioxin is a type of organic compound that is based on a fused six-membered benzene and dioxin ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The carboxamide group (CONH2) is a functional group that consists of a carbonyl (RR’C=O) and amine (R-NH2), which is a derivative of carboxylic acids (R-COOH) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in the molecule. Techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of a compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group might undergo hydrolysis, and the benzodioxin group might participate in electrophilic aromatic substitution reactions .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some compounds containing a benzodioxin group have been found to exhibit antibacterial activity .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-16(12-8-10-2-1-3-13(10)19-17(12)21)18-11-4-5-14-15(9-11)23-7-6-22-14/h4-5,8-9H,1-3,6-7H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBKYNDSPPWQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)C(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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